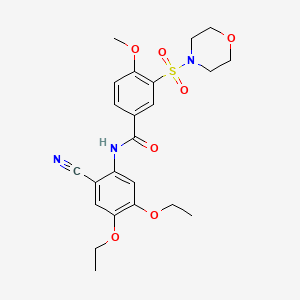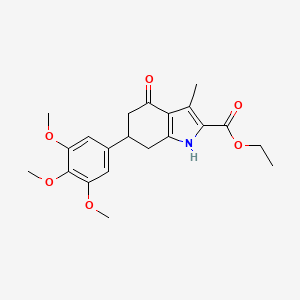![molecular formula C31H28N2O2 B11502106 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide](/img/structure/B11502106.png)
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide is an organic compound with a complex structure. It belongs to the class of dibenzoazepine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of an acetyl group, a dibenzoazepine core, and a diphenylpropanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized by reacting 3-amino-10,11-dihydro-5H-dibenzo[b,f]azepine with acetyl chloride under basic conditions.
Attachment of the Diphenylpropanamide Moiety: The diphenylpropanamide moiety is introduced through a coupling reaction with the dibenzoazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group or the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide
- N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-(4-ethylphenoxy)acetamide
Uniqueness
N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the dibenzoazepine core with the diphenylpropanamide moiety sets it apart from other similar compounds, potentially leading to unique pharmacological activities and applications.
Eigenschaften
Molekularformel |
C31H28N2O2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C31H28N2O2/c1-22(34)33-29-15-9-8-14-25(29)16-17-26-18-19-27(20-30(26)33)32-31(35)21-28(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,18-20,28H,16-17,21H2,1H3,(H,32,35) |
InChI-Schlüssel |
RVNOYZCHNHPDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide](/img/structure/B11502026.png)
![N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B11502029.png)

![2,7,7-trimethyl-9-(4-methylphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11502039.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1,4-disulfonamide](/img/structure/B11502043.png)
![5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11502046.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11502047.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B11502050.png)
![8-[(2-chloro-6-fluorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11502061.png)
![N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide](/img/structure/B11502066.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11502068.png)
![N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B11502069.png)
![7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11502074.png)

